
4SC-202
概要
説明
準備方法
合成ルートと反応条件: ドマチンスタットトシレートの合成は、主要な中間体の生成とその後の特定の条件下での反応を含む、複数の段階を必要とします。 詳細な合成ルートは機密情報ですが、一般的に、有機溶媒、触媒、および制御された反応環境を使用して、高収率と高純度を確保します .
工業生産方法: ドマチンスタットトシレートの工業生産は、一貫性と品質を確保するために、GMP(適正製造規範)に従って行われます。 プロセスには、大規模な合成、精製、製剤化の各段階が含まれ、各段階で厳格な品質管理が行われます .
3. 化学反応の分析
反応の種類: ドマチンスタットトシレートは、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。
置換: ハロゲンと求核剤が一般的な試薬です.
主な生成物: これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化化合物が生成される場合があります .
4. 科学研究への応用
ドマチンスタットトシレートは、以下を含む幅広い科学研究への応用があります。
化学反応の分析
Types of Reactions: Domatinostat tosylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Domatinostat tosylate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDACs in various biochemical pathways.
Biology: Investigated for its effects on gene expression, cell cycle regulation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including pancreatic cancer and glioblastoma
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
作用機序
ドマチンスタットトシレートは、クラスIヒストン脱アセチル化酵素(HDAC1、HDAC2、HDAC3)とリシン特異的脱メチル化酵素1(LSD1)を阻害することによって効果を発揮します。 この阻害は、アセチル化ヒストンの蓄積につながり、アポトーシスを促進し、腫瘍の増殖を抑制する遺伝子発現の変化を引き起こします . この化合物は、微小管の動態にも影響を与え、抗がん作用にさらに貢献します .
類似の化合物:
ロミデプシン(FK228): 類似の作用機序を持つもう1つのクラスI HDAC阻害剤.
ボリノスタット(SAHA): 複数のHDACアイソフォームに対してより広範な活性を有する汎HDAC阻害剤.
ベリノスタット(PXD101): 化学構造は異なるが、類似の治療用途を持つ汎HDAC阻害剤.
独自性: ドマチンスタットトシレートは、クラスI HDACとLSD1を選択的に阻害する点でユニークであり、がん治療に対してより標的を絞ったアプローチを提供します。 ヒストンアセチル化と脱メチル化の両方を調節する能力は、他のHDAC阻害剤とは異なります .
類似化合物との比較
Romidepsin (FK228): Another class I HDAC inhibitor with a similar mechanism of action.
Vorinostat (SAHA): A pan-HDAC inhibitor with broader activity against multiple HDAC isoforms.
Belinostat (PXD101): A pan-HDAC inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness: Domatinostat tosylate is unique in its selective inhibition of class I HDACs and LSD1, which provides a more targeted approach to cancer therapy. Its ability to modulate both histone acetylation and demethylation sets it apart from other HDAC inhibitors .
生物活性
4SC-202 is an innovative compound with significant biological activity, particularly in the realm of cancer treatment. As an epigenetic modulator, it operates through the inhibition of lysine-specific demethylase 1 (LSD1) and class I histone deacetylases (HDACs), leading to alterations in gene expression that can enhance the immune response and suppress tumor growth. This article consolidates research findings, case studies, and data tables to elucidate the biological activities of this compound.
This compound primarily functions by modifying the epigenetic landscape of cancer cells. It inhibits LSD1 and HDACs, which are crucial in regulating gene expression associated with cancer proliferation and differentiation. By altering the methylation and acetylation patterns of histones, this compound can reactivate silenced tumor suppressor genes and downregulate overactive oncogenes.
Key Mechanisms:
- Inhibition of Cancer Cell Proliferation : this compound induces cell cycle arrest and apoptosis in various cancer cell lines.
- Restoration of Immune Response : The compound enhances the visibility of cancer cells to the immune system, enabling immune cells to target tumors effectively.
Preclinical Studies
-
Antitumor Activity in Oral Squamous Cell Carcinoma (OSCC) :
- A study demonstrated that this compound significantly inhibited migration (67.7% for CAL27R and 49.3% for HSC6) and invasion (63.6% for CAL27R and 51.6% for HSC6) of OSCC cell lines .
- It also increased expression of epithelial markers (E-cadherin) while decreasing mesenchymal markers (N-cadherin), indicating a reversal of epithelial-mesenchymal transition (EMT).
Cell Line Migration Inhibition (%) Invasion Inhibition (%) CAL27R 67.7 63.6 HSC6 49.3 51.6 - Effects on Myelodysplastic Syndromes (MDS) :
Clinical Studies
The first-in-human study involving patients with advanced hematologic malignancies reported that 83% of participants experienced clinical benefits from this compound treatment, highlighting its potential efficacy in a clinical setting .
Immune Response Enhancement
In preclinical investigations, treatment with this compound resulted in cancer tissues becoming more recognizable to the immune system. Immune cells near tumors were no longer suppressed, allowing them to attack effectively. Mice treated with this compound showed a significantly slower growth rate of tumors compared to control groups .
特性
IUPAC Name |
(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVXAZDVNICKFJ-ICSBZGNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186222-89-8 | |
Record name | Domatinostat tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186222898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N-(2-aminophenyl)-3-[1-[[4-(1-methyl-1H-pyrazol-4-yl) phenyl]sulfonyl]-1H-pyrrol-3-yl]-, (2E)-, 4- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOMATINOSTAT TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW28FR8VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。